Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate is a chemical compound with the molecular formula C16H28O6P2 It is known for its unique structure, which includes a tetrahydropyranyl group and bisphosphonate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate typically involves the reaction of tetrahydropyranyl-propylidene with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the bisphosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the bisphosphonate ester to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydropyranyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted bisphosphonates, depending on the type of reaction and the reagents used .
Scientific Research Applications
Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential use in biological systems, including as a bone resorption inhibitor.
Mechanism of Action
The mechanism of action of Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate involves its interaction with specific molecular targets. In biological systems, the compound binds to hydroxyapatite in bone, inhibiting the activity of osteoclasts and preventing bone resorption. The bisphosphonate moieties play a crucial role in this process by mimicking pyrophosphate, a natural regulator of bone metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate include:
- Tetraethyl p-xylylenediphosphonate
- Tetraethyl 1,4-phenylenebis(methylene)diphosphonate
- Tetraethyl(dimethylethoxycarbonylethylidene)bisphosphonate
Uniqueness
This compound is unique due to the presence of the tetrahydropyranyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other bisphosphonate compounds and contributes to its diverse applications in various fields.
Properties
Molecular Formula |
C17H36O8P2 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[4,4-bis(diethoxyphosphoryl)butoxy]oxane |
InChI |
InChI=1S/C17H36O8P2/c1-5-22-26(18,23-6-2)17(27(19,24-7-3)25-8-4)13-11-15-21-16-12-9-10-14-20-16/h16-17H,5-15H2,1-4H3 |
InChI Key |
COSMRVMFJMKDPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCCOC1CCCCO1)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.